![molecular formula C16H15F3N4O B12242148 3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12242148.png)
3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the azetidine-pyridine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Oxo-derivatives of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-[1-(Pyridin-2-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15F3N4O |
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Molecular Weight |
336.31 g/mol |
IUPAC Name |
1-(1-pyridin-2-ylazetidin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-1-2-6-13(12)22-15(24)21-11-9-23(10-11)14-7-3-4-8-20-14/h1-8,11H,9-10H2,(H2,21,22,24) |
InChI Key |
GWUDRDDKLYZWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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